molecular formula C17H19F2N3O B6445809 2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine CAS No. 2549063-13-8

2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine

Cat. No.: B6445809
CAS No.: 2549063-13-8
M. Wt: 319.35 g/mol
InChI Key: NUGOVDMHSBCPIZ-UHFFFAOYSA-N
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Description

2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine is a synthetic organic compound that features a pyrazine ring substituted with a piperidine moiety and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine typically involves multiple steps:

  • Formation of the Piperidine Intermediate

      Starting Materials: 2,5-difluorobenzyl chloride and piperidine.

      Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).

  • Attachment of the Pyrazine Ring

      Starting Materials: The piperidine intermediate and 2-chloropyrazine.

      Reaction Conditions: This step involves nucleophilic substitution, typically performed in the presence of a base such as sodium hydride in a polar aprotic solvent like tetrahydrofuran (THF).

  • Methoxylation

      Starting Materials: The intermediate from the previous step and methanol.

      Reaction Conditions: This step is usually catalyzed by a strong acid such as hydrochloric acid under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or neutral conditions.

      Products: Oxidation of the piperidine ring can lead to the formation of corresponding lactams or ketones.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Conditions: Usually performed in anhydrous conditions.

      Products: Reduction can convert the pyrazine ring to dihydropyrazine derivatives.

  • Substitution

      Reagents: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

      Conditions: Typically carried out in the presence of a catalyst like iron(III) chloride.

      Products: Halogenated derivatives of the compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions due to its ability to coordinate with metals.

    Material Science:

Biology and Medicine

    Pharmacology: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.

    Biochemical Research: Used as a probe to study receptor-ligand interactions and signal transduction pathways.

Industry

    Agrochemicals: Potential use in the development of new pesticides or herbicides.

    Pharmaceuticals: As an intermediate in the synthesis of more complex drug molecules.

Mechanism of Action

The mechanism of action of 2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine is not fully elucidated but is believed to involve interaction with specific molecular targets such as G-protein coupled receptors (GPCRs) or ion channels. The difluorophenyl group may enhance binding affinity and specificity, while the piperidine moiety could modulate the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-({1-[(2,4-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine: Similar structure but with different fluorine substitution pattern, which may affect its biological activity.

    2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine: Another isomer with potential differences in receptor binding and pharmacological effects.

Uniqueness

The unique substitution pattern of 2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine may confer distinct biological properties, making it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]methoxy]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O/c18-15-1-2-16(19)14(9-15)11-22-7-3-13(4-8-22)12-23-17-10-20-5-6-21-17/h1-2,5-6,9-10,13H,3-4,7-8,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGOVDMHSBCPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CN=C2)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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